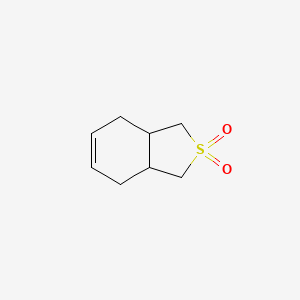

1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide

Description

The title compound, 1,3-diallyl-1,3,3a,4,7,7a-hexahydro-4,7-methano-2-benzothiophene 2,2-dioxide (C₁₅H₂₀O₂S), is a bicyclic sulfone synthesized via stereoselective diallylation of a norbornene-derived sulfone precursor . Its crystal structure (monoclinic, space group P2₁/n) features a strained bicyclo[2.2.1] framework with elongated Csp³–Csp³ bonds (1.576 Å vs. 1.54 Å standard) and a contracted C3–C7–C6 bond angle (94.14° vs. 109.5° tetrahedral) due to steric and electronic effects of the sulfone group . The five-membered heterocycle adopts an envelope conformation, with the sulfur atom deviating by 0.795 Å from the ring plane .

Properties

IUPAC Name |

1,3,3a,4,7,7a-hexahydro-2-benzothiophene 2,2-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2S/c9-11(10)5-7-3-1-2-4-8(7)6-11/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEMXKYLUQVDRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1CS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919010 | |

| Record name | 1,3,3a,4,7,7a-Hexahydro-2H-2-benzothiophene-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92688-79-4 | |

| Record name | Benzo(b)thiophene, 2,3,3a,4,7,7a-hexahydro-1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092688794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,3a,4,7,7a-Hexahydro-2H-2-benzothiophene-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with sulfur dioxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of hexahydrobenzothiophene compounds exhibit antimicrobial properties. For instance, certain substituted benzothiophene derivatives have shown effectiveness against various bacterial strains, suggesting potential for development into new antimicrobial agents .

Anti-inflammatory Properties

Some studies have explored the anti-inflammatory effects of compounds related to benzothiophene. These compounds can inhibit pro-inflammatory cytokines and may be useful in treating conditions like arthritis and other inflammatory diseases .

Organic Synthesis

Synthetic Intermediates

1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations which are critical in synthesizing pharmaceuticals and agrochemicals .

Diels-Alder Reactions

The compound can participate in Diels-Alder reactions due to its diene-like characteristics. This reactivity is exploited in the synthesis of cyclic compounds that are valuable in medicinal chemistry and materials science .

Material Science

Polymer Chemistry

In polymer chemistry, benzothiophene derivatives are being investigated for their potential use as monomers in the production of conducting polymers. These materials have applications in organic electronics and photovoltaic devices due to their electrical conductivity and stability .

Case Studies and Research Findings

Regulatory Status

The compound is included in various chemical databases such as the EPA's CompTox Dashboard which provides information on its environmental impact and safety data. This regulatory oversight is crucial for ensuring safe handling and application in industrial settings .

Mechanism of Action

The mechanism of action of 1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological studies or receptor binding in pharmaceutical research.

Comparison with Similar Compounds

Camphor Sultam Derivatives

Example: (3aS,6R,7aR)-8,8-Dimethylhexahydro-3a,6-methano-2,1-benzothiazole 2,2-dioxide (C₁₁H₁₇NO₂S) .

Unsubstituted 1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide

Spirocyclic and Brominated Sulfones

Examples :

- 5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide (C₆H₁₀O₃S) .

- 1,3-Dibromo-1,3-diphenyl-1,3-dihydro-2-benzothiophene 2,2-dioxide (C₁₈H₁₂Br₂O₂S) .

- Key Differences :

Tabulated Comparison of Key Parameters

Mechanistic and Reactivity Insights

- Steric Effects : The title compound’s allyl groups impose steric hindrance, directing electrophiles to specific positions (e.g., α,α’ to sulfone) .

- Electronic Effects : The sulfone group withdraws electron density, elongating adjacent C–C bonds and activating the ring for nucleophilic attacks .

- Comparison to Norbornene Derivatives: Related bicyclo[2.2.1] compounds (e.g., Birney et al., 2002) exhibit similar bond distortions but lack the sulfone’s electron-withdrawing impact .

Biological Activity

1,3,3a,4,7,7a-Hexahydro-2-benzothiophene 2,2-dioxide (CAS Number: 93638-55-2) is a sulfur-containing heterocyclic compound with a molecular formula of CHOS. This compound has garnered attention in various fields of research due to its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

- Molecular Weight : 172.25 g/mol

- Structure : The compound features a benzothiophene ring with a dioxo functional group, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 172.25 g/mol |

| CAS Registry Number | 93638-55-2 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiophene possess antibacterial properties against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study found that benzothiophene derivatives could effectively induce apoptosis in human cancer cell lines .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research suggests that it may protect neuronal cells from oxidative stress and excitotoxicity, which are significant contributors to neurodegenerative diseases .

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the anticancer effects on breast cancer cell lines.

- Method : MTT assay was employed to assess cell viability.

- Findings : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.

-

Case Study on Neuroprotection :

- Objective : To assess the neuroprotective effects against glutamate-induced toxicity.

- Method : Primary neuronal cultures were treated with the compound prior to glutamate exposure.

- Findings : Significant protection was observed at concentrations of 10 µM and above, indicating its potential for treating neurodegenerative conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The dioxo group is believed to contribute to its ability to scavenge free radicals.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell metabolism.

- Receptor Modulation : It has been suggested that this compound could interact with neurotransmitter receptors, influencing neuroprotective pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,3,3a,4,7,7a-hexahydro-2-benzothiophene 2,2-dioxide with high purity?

- Methodological Answer : The compound can be synthesized via cycloaddition or hydrogenation reactions. For example, hydrogenation of benzothiophene derivatives using palladium catalysts under controlled hydrogen pressure (e.g., 1–3 atm) in ethanol or THF yields the hexahydro structure. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol to achieve >98% purity. Reaction progress should be monitored via TLC, and intermediates characterized by NMR .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR identify proton and carbon environments, respectively. For stereochemical analysis, NOESY or X-ray crystallography is recommended. Elemental analysis validates purity, and IR spectroscopy confirms functional groups (e.g., sulfone S=O stretches at ~1300–1150 cm) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) under varying experimental conditions?

- Methodological Answer : Solubility can be determined in polar (water, DMSO) and non-polar solvents (hexane) via gravimetric analysis. Stability studies under acidic/basic conditions (e.g., pH 2–12 buffers) and thermal analysis (DSC/TGA) assess decomposition thresholds. NIST data provide reference values for melting points and vapor pressure .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; SDS guidelines recommend ethanol for spill cleanup. Storage in airtight containers at 4°C prevents hygroscopic degradation. Toxicity screening (e.g., Ames test) is advised for biological studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the conformational dynamics of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model energy-minimized conformers. Molecular dynamics simulations (e.g., NAMD) at 298 K in explicit solvent (water) predict ring puckering and sulfone group orientation. Compare results with experimental NMR coupling constants (-values) for validation .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., enzyme inhibition)?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., fixed pH, temperature). Replicate studies with purified enzyme isoforms (e.g., carbonic anhydrase II vs. IX) and control for off-target effects via knockout models. Statistical tools (e.g., ANOVA) identify outliers, and meta-analyses reconcile conflicting IC values .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

- Methodological Answer : Systematic substitution at positions 3a and 7a (e.g., introducing halides, alkyl groups) followed by in vitro screening (e.g., IC against cancer cell lines) identifies key pharmacophores. QSAR models (e.g., CoMFA) correlate electronic/steric parameters with activity. Prioritize derivatives with logP <3 for improved bioavailability .

Q. What challenges arise in enantioselective synthesis, and which catalytic systems show promise?

- Methodological Answer : Achieving enantiocontrol in the hexahydro structure requires chiral catalysts (e.g., Jacobsen’s Co-salen for epoxidation). Asymmetric hydrogenation with Rh-DuPhos or Ru-BINAP complexes can yield enantiomeric excess (>90%). Monitor ee via chiral HPLC (Chiralpak AD-H column) and optimize solvent polarity (e.g., MeOH/CHCl) .

Data Presentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.